molecular formula C12H17N3O2 B8685032 6-[(4-Methyl-1-piperazinyl)methyl]-2-pyridinecarboxylic acid

6-[(4-Methyl-1-piperazinyl)methyl]-2-pyridinecarboxylic acid

Cat. No.: B8685032
M. Wt: 235.28 g/mol
InChI Key: PFCNCXUFRWZONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Methyl-1-piperazinyl)methyl]-2-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)9-10-3-2-4-11(13-10)12(16)17/h2-4H,5-9H2,1H3,(H,16,17)

InChI Key

PFCNCXUFRWZONM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-formyl-2-pyridinecarboxylic acid [Chemstep Product List] (0.25 g) in dichloromethane (6.8 ml) was added 1-methylpiperazine (0.481 ml) and acetic acid (0.083 ml). The mixture was stirred at room temperature for 15 min when sodium triacetoxyborohydride (0.459 g) was added and the mixture stirred overnight. The crude reaction mixture was diluted with dichloromethane (60 ml) and methanol was added until a clear solution was observed. The mixture was loaded onto an aminopropyl-SPE cartridge (5 g) pre-eluted with dichloromethane. The cartridge was eluted with dichloromethane and methanol and fractions containing product were combined and blown to dryness under a stream of nitrogen. The crude product was taken up in dichloromethane (2×25 ml) and washed with 2M sodium hydroxide solution (25 ml). The aqueous layer was acidified to pH7 using 5N hydrochloric acid and concentrated under vacuum to approximately 25 ml. The solution was loaded onto an Oasis cartridge (6 g) and eluted with water (one volume) and methanol. Fractions containing product were combined and dried to give the title compound (0.171 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.481 mL
Type
reactant
Reaction Step One
Quantity
0.083 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.459 g
Type
reactant
Reaction Step Two
[Compound]
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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